2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2h-pyran
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Overview
Description
2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2H-pyran is a chemical compound with the molecular formula C13H26O6S2 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2H-pyran typically involves the reaction of 4,4-bis(ethylsulfonyl)butanol with tetrahydropyran under specific conditions. The reaction is often catalyzed by acids or bases, depending on the desired yield and purity of the product. Common catalysts include sulfuric acid and sodium hydroxide. The reaction is carried out at elevated temperatures, usually between 80°C and 120°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and consistent product quality. The process may also involve purification steps such as distillation and crystallization to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl groups are replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction temperature50°C - 70°C.
Reduction: Lithium aluminum hydride; reaction temperature0°C - 25°C.
Substitution: Sodium iodide, ammonium chloride; reaction temperature60°C - 80°C.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halide or amine derivatives.
Scientific Research Applications
2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[4,4-Bis(methylsulfonyl)butoxy]tetrahydro-2H-pyran
- 2-[4,4-Bis(propylsulfonyl)butoxy]tetrahydro-2H-pyran
- 2-[4,4-Bis(butylsulfonyl)butoxy]tetrahydro-2H-pyran
Uniqueness
2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2H-pyran is unique due to its specific ethylsulfonyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
6331-40-4 |
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Molecular Formula |
C13H26O6S2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-[4,4-bis(ethylsulfonyl)butoxy]oxane |
InChI |
InChI=1S/C13H26O6S2/c1-3-20(14,15)13(21(16,17)4-2)9-7-11-19-12-8-5-6-10-18-12/h12-13H,3-11H2,1-2H3 |
InChI Key |
OMCGTZJAWXHIGX-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C(CCCOC1CCCCO1)S(=O)(=O)CC |
Origin of Product |
United States |
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